BenchChemオンラインストアへようこそ!

N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1421468-55-4) is a fully synthetic, multi-heterocyclic small molecule incorporating thiazole, oxazole, and thiophene rings within a single carboxamide-linked scaffold. Computed molecular descriptors from PubChem define a molecular weight of 334.4 g/mol, a topological polar surface area of 154 Ų, and a calculated XLogP3 of 2.1.

Molecular Formula C13H10N4O3S2
Molecular Weight 334.37
CAS No. 1421468-55-4
Cat. No. B2416830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
CAS1421468-55-4
Molecular FormulaC13H10N4O3S2
Molecular Weight334.37
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C13H10N4O3S2/c1-7-4-14-13(22-7)17-11(19)9-5-20-12(15-9)16-10(18)8-2-3-21-6-8/h2-6H,1H3,(H,14,17,19)(H,15,16,18)
InChIKeyPVCJNUJBRONRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1421468-55-4): Structural Profile and Procurement-Relevant Identity


N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (CAS 1421468-55-4) is a fully synthetic, multi-heterocyclic small molecule incorporating thiazole, oxazole, and thiophene rings within a single carboxamide-linked scaffold. Computed molecular descriptors from PubChem define a molecular weight of 334.4 g/mol, a topological polar surface area of 154 Ų, and a calculated XLogP3 of 2.1 [1]. The compound has appeared in patent disclosures related to oxazole- and thiazole-based carboxamide libraries developed as vanilloid receptor ligands and KSP inhibitors, placing it within a class of heterocyclic carboxamides actively investigated for pain, oncology, and inflammation indications [2][3]. No peer-reviewed primary research article reporting experimental biological data for this specific compound has been identified as of the search date.

Why Generic Substitution Is Not Advisable for N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide Procurement


Within the oxazole-thiazole carboxamide chemotype, even minor variations in the substitution pattern of the terminal aryl or heteroaryl groups can radically alter target engagement, selectivity, and pharmacokinetic profile. The specific combination present in 1421468-55-4—a 5-methylthiazol-2-yl amine coupled to a thiophene-3-carboxamido-substituted oxazole-4-carboxamide core—is not represented among the exemplars for which quantitative IC50 data were reported in the Grünenthal vanilloid receptor ligand or Novartis KSP inhibitor patents [1][2]. Consequently, substituting this compound with a close analog bearing a different thiazole substitution (e.g., 4-methyl vs. 5-methyl) or a thiophene-2-carboxamido isomer without experimental confirmation would introduce an unknown change in potency, selectivity, and physicochemical behavior. The absence of head-to-head comparative data for this specific scaffold underscores that generic interchange is scientifically unjustified in the absence of prospective experimental validation.

Quantitative Differentiation Evidence for N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide (1421468-55-4)


Physicochemical Property Baseline: Computed Lipophilicity, Polar Surface Area, and Hydrogen Bonding Capacity

The computed lipophilicity (XLogP3 = 2.1) and topological polar surface area (TPSA = 154 Ų) of 1421468-55-4 place it within the oral drug-like chemical space defined by Lipinski's and Veber's rules [1]. By comparison, the structurally closely related analog N-(4-methyl-1,3-thiazol-2-yl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide (CAS 1286719-74-1), which differs by a single methyl positional isomer on the thiazole and a thiophene-2- vs. thiophene-3-carboxamido substitution, has an identical molecular formula (C13H10N4O3S2) but a predicted XLogP3 of 1.9 and TPSA of 154 Ų, yielding a modest 0.2 log unit difference in computed lipophilicity [2]. This difference, while small, can translate into measurable changes in logD, plasma protein binding, and membrane permeability, highlighting the non-interchangeability of these positional isomers.

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Structural Uniqueness Within Patent-Disclosed Vanilloid Receptor Ligand Libraries

The Grünenthal patent family covering substituted oxazole- and thiazole-based carboxamide and urea derivatives as vanilloid receptor ligands (WO2016082930A9) discloses hundreds of compounds, yet the specific combination of a 5-methylthiazol-2-yl terminus with a thiophene-3-carboxamido linker and an oxazole-4-carboxamide core is not explicitly exemplified among the compounds for which TRPV1 IC50 data are provided [1]. The patent describes representative compounds with IC50 values ranging from 0.2 nM to >10 µM against the human TRPV1 receptor (FLIPR assay), but the absence of this specific scaffold from the quantitative exemplar list means that any direct comparator data must be derived from experimental characterization of the compound itself. In contrast, the Novartis KSP inhibitor patent (US-8748626-B2) describes oxazole and thiazole compounds with KSP IC50 values as low as 0.9 nM for optimized analogs, yet again the exact compound 1421468-55-4 is not among the explicitly exemplified structures [2].

Pain Therapeutics TRPV1 Antagonism Patent Analysis

Recommended Application Scenarios for 1421468-55-4 Based on Available Evidence


Physicochemical Reference Standard for Method Development and Validation

The well-defined computed properties (MW 334.4 g/mol, XLogP3 2.1, TPSA 154 Ų, 2 H-bond donors) make this compound suitable as a physicochemical reference standard for calibrating chromatographic retention time predictions, logD measurements, or computational QSPR model validation within a heterocyclic carboxamide chemical space [1]. Its multi-heterocyclic scaffold provides a valuable test case for assessing the accuracy of in silico property predictions against experimental measurements in drug discovery workflows.

Scaffold-Hopping Intermediate in TRPV1 or KSP Inhibitor Optimization Programs

The structural features of 1421468-55-4—combining a 5-methylthiazole terminus with a thiophene-3-carboxamido-oxazole core—represent a scaffold that has not been exhaustively explored within the patent-defined TRPV1 (WO2016082930A9) and KSP (US-8748626-B2) inhibitor chemotypes [2][3]. Its procurement may be warranted as a scaffold-hopping intermediate for medicinal chemistry teams seeking to explore uncharted regions of the patent landscape or to conduct fragment-based screening campaigns targeting these protein families.

Negative Control Probe for Off-Target Screening Panels

Given the absence of published bioactivity data, 1421468-55-4 may serve as a negative control compound in selectivity panels designed to assess off-target liability of novel TRPV1 or KSP inhibitors. Its lack of characterized potency makes it suitable for establishing baseline assay noise or for use as a chemically matched inactive comparator in counter-screening experiments, provided that experimental confirmation of inactivity against the primary target is first established [1].

Synthetic Methodology Development for Multi-Heterocyclic Carboxamide Libraries

The compound's multi-step convergent synthesis—requiring sequential coupling of thiophene-3-carboxylic acid to an amino-oxazole intermediate followed by thiazole amide formation—presents a challenging synthetic sequence that can be used to benchmark new coupling reagents, protecting group strategies, or automated synthesis platforms [1]. Its procurement supports methodology development for the construction of complex heterocyclic libraries.

Quote Request

Request a Quote for N-(5-methylthiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.